2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole
Description
Chemical Structure and Key Features
2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole (CAS: 2306236-11-1; molecular formula: C₁₁H₉BrFN₃) is a bicyclic heterocyclic compound featuring a fused pyrrolo-triazole core. The molecule incorporates bromine and fluorine substituents at positions 2 and 7, respectively, and a phenyl group at position 3. Its stereochemistry is defined as (5S,7S) in certain derivatives, which are critical for pharmacological activity .
Pharmacological Relevance
This compound has emerged as a key intermediate in medicinal chemistry, particularly in the development of serine/threonine kinase inhibitors (e.g., flizasertib) and necroptosis inhibitors . Its ability to modulate gamma-secretase activity also positions it as a candidate for Alzheimer’s disease research .
Structure
3D Structure
Properties
Molecular Formula |
C11H9BrFN3 |
|---|---|
Molecular Weight |
282.11 g/mol |
IUPAC Name |
2-bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole |
InChI |
InChI=1S/C11H9BrFN3/c12-11-14-10-8(13)6-9(16(10)15-11)7-4-2-1-3-5-7/h1-5,8-9H,6H2 |
InChI Key |
SYIIYYDYEGITLS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N2C(=NC(=N2)Br)C1F)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole typically involves multi-step reactions. One common method includes the following steps:
Formation of the Pyrrolo[1,2-b][1,2,4]triazole Core: The core structure can be synthesized through cyclization reactions involving appropriate precursors such as pyrrole and triazole derivatives.
Introduction of Bromine and Fluorine: Halogenation reactions are employed to introduce bromine and fluorine atoms into the core structure. This can be achieved using reagents like N-bromosuccinimide (NBS) for bromination and Selectfluor for fluorination.
Phenyl Group Addition: The phenyl group can be introduced through cross-coupling reactions, such as Suzuki or Heck coupling, using phenylboronic acid or phenyl halides as starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its oxidation state and functional groups.
Coupling Reactions: The phenyl group can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that modifications in the substituents of triazole rings can enhance antibacterial activity against various strains of bacteria, including Micrococcus luteus and Escherichia coli . The introduction of halogenated phenyl groups has been linked to improved efficacy against resistant bacterial strains.
Anticancer Potential
The compound has been evaluated for its anti-proliferative effects against several cancer cell lines such as hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), and prostate cancer (PC-3). In vitro assays demonstrated that certain derivatives exhibit significant cytotoxicity, indicating potential as anticancer agents . The structure-activity relationship (SAR) studies suggest that the presence of the pyrrolo-triazole framework is crucial for enhancing anticancer activity.
Anti-inflammatory Effects
Triazole derivatives have been reported to possess anti-inflammatory properties. Compounds structurally related to 2-bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole have shown promising results in inhibiting inflammatory mediators in various models . This suggests that the compound could be explored further for its therapeutic potential in treating inflammatory diseases.
Synthesis and Structural Insights
The synthesis of this compound typically involves cyclization reactions starting from readily available precursors. Various synthetic routes have been developed to optimize yield and purity . Understanding the structural characteristics is vital for predicting biological activity and guiding further modifications.
Case Studies
- Antibacterial Study : A recent study evaluated a series of triazole derivatives for their antibacterial efficacy. The results indicated that derivatives with fluorinated phenyl groups exhibited enhanced activity against Staphylococcus aureus compared to non-fluorinated analogs .
- Anticancer Evaluation : In a comprehensive screening of triazole compounds against multiple cancer cell lines, specific derivatives of this compound demonstrated IC50 values comparable to established chemotherapeutic agents like Doxorubicin .
Mechanism of Action
The mechanism of action of 2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms, along with the phenyl group, contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to influence cellular signaling pathways.
Comparison with Similar Compounds
Critical Analysis of Research Findings
- Necroptosis Inhibition : Derivatives of the target compound (e.g., unsubstituted 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazoles) show IC₅₀ values < 100 nM in necroptosis assays, outperforming benzoxazole-containing analogues .
- Anticonvulsant Activity : Thiazolo-triazole derivatives (e.g., compound 3c ) exhibit ED₅₀ values of 18.2 mg/kg in MES tests, highlighting the trade-off between heterocycle type and therapeutic application.
Biological Activity
2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes existing research findings on its biological activity, including anticancer properties and mechanisms of action.
- Molecular Formula : CHBrFN
- Molecular Weight : 282.11 g/mol
- CAS Number : 2268741-10-0
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives related to the pyrrolo[1,2-b][1,2,4]triazole scaffold. The compound has been tested against various cancer cell lines with promising results.
Case Studies and Findings:
-
Inhibition of Cancer Cell Proliferation :
- A study reported that compounds similar to 2-bromo-7-fluoro-5-phenyl derivatives exhibited significant cytotoxicity against several cancer cell lines including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer). The IC values ranged from 3.79 µM to 42.30 µM depending on the specific derivative tested .
- Mechanism of Action :
- Cell Cycle Arrest :
Comparative Analysis of Anticancer Activity
The following table summarizes key findings from various studies on related compounds:
| Compound | Cell Line Tested | IC Value (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 | 0.01 | CDK inhibition |
| Compound B | NCI-H460 | 0.39 | Aurora-A kinase inhibition |
| Compound C | SF-268 | 3.3 | Cell cycle arrest |
Research Implications
The findings surrounding this compound suggest that this compound could serve as a lead structure for the development of novel anticancer agents. Its ability to selectively inhibit key enzymes involved in tumor growth presents an avenue for further investigation.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole and its derivatives?
Answer:
The synthesis typically involves multi-step heterocyclic chemistry. Key steps include:
- Bromination : Selective bromination at the 2-position using NBS (N-bromosuccinimide) in DMF under controlled temperatures (0–5°C) to avoid overhalogenation.
- Ring Closure : Formation of the pyrrolo-triazole core via cyclocondensation of substituted hydrazines with α,β-unsaturated ketones, followed by fluorination using DAST (diethylaminosulfur trifluoride) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity.
Basic: How is the structural integrity of this compound validated in crystallographic studies?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:
- Planarity Analysis : The fused pyrrolo-triazole system exhibits near-planar geometry (dihedral angles <5° between rings), critical for binding interactions .
- Packing Interactions : Weak C–H···Br and π-π stacking (3.56–3.80 Å distances) stabilize the crystal lattice, as observed in analogs like 7-(4-bromophenyl)-9-phenyl-7H-pyrrolo[3,2-e]tetrazolo[1,5-c]pyrimidine .
Advanced: What structure-activity relationship (SAR) trends govern its necroptosis inhibitory activity?
Answer:
Key SAR findings from RIPK1-targeting analogs (e.g., compound 26):
- Halogen Substitution : Bromine at position 2 enhances binding to RIPK1’s allosteric pocket (ΔG = −9.2 kcal/mol via docking). Fluorine at position 7 improves metabolic stability (t₁/₂ = 4.7 h in mice) .
- Phenyl Group : The 5-phenyl moiety increases lipophilicity (logP = 2.8), correlating with cellular permeability (Papp = 12 × 10⁻⁶ cm/s in Caco-2 assays) .
- Dihydro Core : Saturation at positions 6/7 reduces off-target kinase inhibition (IC₅₀ >10 µM vs. JNK1/3) .
Advanced: How do researchers resolve contradictions in biological target specificity (e.g., RIPK1 vs. γ-secretase)?
Answer:
- Selectivity Profiling : Use kinase/γ-secretase inhibitor panels (e.g., Eurofins Cerep panels) to quantify off-target effects. For example, compound 26 shows >100-fold selectivity for RIPK1 over γ-secretase (IC₅₀ = 0.8 nM vs. 85 nM) .
- Mutagenesis Studies : RIPK1 K45A mutations abolish inhibitory activity, confirming target engagement .
Advanced: What in vivo pharmacokinetic parameters are critical for optimizing this scaffold?
Answer:
Key parameters from murine models:
- Oral Bioavailability : 38% (Cmax = 1.2 µM at 10 mg/kg) with AUC₀–24h = 8.7 µM·h.
- Metabolic Stability : CYP3A4-mediated oxidation is the primary clearance route (CL = 22 mL/min/kg) .
- Brain Penetration : LogBB = −0.5 (limited CNS exposure), suitable for peripheral inflammatory targets .
Advanced: How does molecular docking elucidate binding modes to RIPK1 or γ-secretase?
Answer:
- RIPK1 Allosteric Pocket : Docking (Glide SP/XP) reveals hydrogen bonds with Glu97 and hydrophobic interactions with Leu90/Val76. MD simulations (100 ns) confirm stable binding (RMSD <2.0 Å) .
- γ-Secretase Modulation : In silico models suggest T-shaped π-stacking with Phe217 in the APP binding cleft, reducing Aβ42 production (EC₅₀ = 3.2 nM) .
Basic: What analytical techniques confirm purity and identity post-synthesis?
Answer:
- LC-MS : [M+H]+ = 337.0 (Q-TOF, ±2 ppm error).
- ¹H/¹³C NMR : Key signals include δ 7.45–7.52 (phenyl protons), δ 4.21 (diastereotopic H6/H7), and δ 160.3 (C-F coupling) .
- Elemental Analysis : C: 49.3%, H: 3.6%, N: 16.6% (theoretical vs. observed Δ <0.4%) .
Advanced: How do researchers address solubility limitations in biological assays?
Answer:
- Co-solvents : 10% DMSO/HP-β-CD (hydroxypropyl-β-cyclodextrin) enhances aqueous solubility (>200 µM vs. 18 µM in PBS) .
- Prodrug Strategies : Esterification of the triazole nitrogen (e.g., morpholinoethyl esters) improves logD from 2.1 to 0.8 .
Advanced: What computational methods predict metabolic hotspots?
Answer:
- Site of Metabolism (SoM) : CYP3A4-mediated oxidation at the dihydro-pyrrole ring (MetaSite v6.0, probability = 0.78) .
- ADMET Prediction : SwissADME models indicate high gastrointestinal absorption (73%) but moderate P-gp efflux .
Advanced: How are structural analogs designed to mitigate toxicity (e.g., hepatotoxicity)?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
